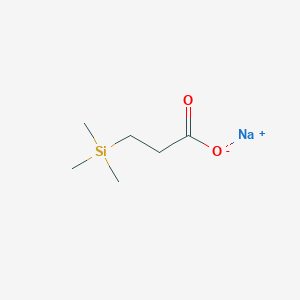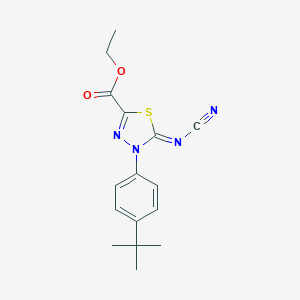
Sodium 3-(trimethylsilyl)propionate
Descripción general
Descripción
Sodium 3-(trimethylsilyl)propionate is a chemical compound used in the pharmaceutical industry . It is also used as a deuterium-labeled silane .
Synthesis Analysis
This compound is used as a catalyzing agent in magnetic resonance spectroscopy (MRS) to detect the presence of an aliphatic hydrocarbon . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .Chemical Reactions Analysis
Sodium 3-(trimethylsilyl)propionate is used as an internal reference in nuclear magnetic resonance for aqueous solvents . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .Physical And Chemical Properties Analysis
This compound has been found to have a high hydroxyl group content and can act as a metabolite for other compounds . It is a white to pale cream powder and is soluble in water .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy
TMSP is widely used as an internal standard in NMR spectroscopy, particularly for aqueous solutions . Its chemical shift is well-defined and does not interfere with the region where most biological molecules resonate, making it an excellent reference point for quantitative analysis.
Pharmaceutical Research
In the pharmaceutical industry, TMSP serves as a deuterium-labeled silane . This labeling is crucial for tracing the pathway of drugs in the body, studying metabolism, and understanding the pharmacokinetics of pharmaceutical compounds.
Chemical Synthesis
As a building block , TMSP is used in organic synthesis to introduce the trimethylsilyl (TMS) group into molecules . This silylation process is essential for protecting reactive groups during complex chemical reactions.
Mecanismo De Acción
Target of Action
Sodium 3-(trimethylsilyl)propionate, also known as TMSP, is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents . The primary target of TMSP is the NMR spectrum, where it provides a stable and reliable reference point for the measurement of other compounds .
Mode of Action
TMSP interacts with the NMR spectrum by producing a distinct and consistent signal that can be used as a reference point . This allows for the accurate measurement and identification of other compounds in the sample.
Biochemical Pathways
It plays a crucial role in the study of metabolic processes when used as a tracer in metabolic nmr, allowing scientists to track the flow of metabolites through various biochemical pathways .
Pharmacokinetics
Instead, it remains in the NMR sample solution where it provides a consistent reference point .
Result of Action
The primary result of TMSP’s action is the accurate measurement and identification of compounds in NMR spectroscopy . By providing a stable reference point, TMSP allows for the precise determination of chemical shifts, aiding in the identification and characterization of compounds in a sample .
Action Environment
The efficacy and stability of TMSP as an NMR reference are influenced by several environmental factors. These include the pH of the solution, temperature, and the presence of other compounds. TMSP is stable under a wide range of conditions, making it a reliable reference in various environments . It should be stored in a cool place below 30°c to maintain its stability .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190509 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(trimethylsilyl)propionate | |
CAS RN |
37013-20-0 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Sodium 3-(trimethylsilyl)propionate used as a reference in NMR spectroscopy?
A1: Sodium 3-(trimethylsilyl)propionate exhibits a sharp and easily identifiable signal in both ¹H and ¹³C NMR spectra. This signal is located at a chemical shift of 0.00 ppm, making it a convenient reference point for calibrating chemical shifts of other signals in the spectrum. [, ] This allows for accurate comparison of chemical shift data across different instruments and experimental conditions.
Q2: Are there alternative internal standards to Sodium 3-(trimethylsilyl)propionate in NMR studies?
A2: Yes, researchers have explored alternatives to TSP, especially when analyzing complex biological samples like plasma. One study found that calcium formate can be used as an alternative standard in ¹H-NMR spectra of plasma. [] This is because TSP can interact with proteins in plasma, potentially affecting its signal and accuracy as a reference. Calcium formate, on the other hand, showed minimal interaction with plasma components. Another study [] explored the use of deuterated 4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) as an internal standard for plasma analysis, citing its significantly smaller half-height line width compared to TSP.
Q3: How does temperature affect the use of Sodium 3-(trimethylsilyl)propionate as an NMR reference?
A3: The chemical shift of TSP, like other compounds, is sensitive to temperature changes. [] This means that for accurate comparison of chemical shifts across different temperatures, the temperature dependence of TSP's chemical shift needs to be accounted for. Researchers have determined the temperature dependence of TSP's ¹H and ¹³C chemical shifts in D2O solution, which can be used to correct for temperature variations in experiments.
Q4: Beyond its use as a reference, has Sodium 3-(trimethylsilyl)propionate been explored for other applications in scientific research?
A4: While primarily known as an NMR reference, one study [] mentions the use of sodium 3-(trimethylsilyl)propionate as an external reference for ¹³C NMR in D2O/NaOH solutions. This suggests potential applications in specific NMR experiments involving alkaline aqueous solutions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)





![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)


